rac-(1R,2R)-3-methylcyclopropane-1,2-dicarboxylic acid

Description

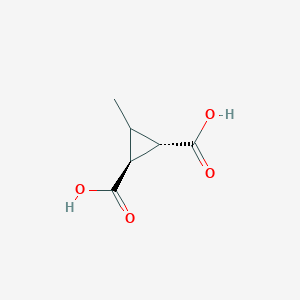

rac-(1R,2R)-3-Methylcyclopropane-1,2-dicarboxylic acid is a chiral Feist’s acid derivative characterized by a strained cyclopropane ring substituted with two carboxylic acid groups and a methylene moiety at the 3-position. This compound is synthesized via resolution of the racemic trans-(±)-3-methylenecyclopropane-1,2-dicarboxylic acid using (R)-(+)-α-methylbenzylamine as a chiral resolving agent in a tert-butanol/water (8:2) mixture . The resolved enantiomers, (1R,2R)-3 and (1S,2S)-3, exhibit high isomeric purity and serve as precursors for C₂-symmetric chiral bisamide ligands, which are pivotal in asymmetric catalysis . Key physical properties include melting points (200–203°C for (1R,2R)-3; 201–203°C for (1S,2S)-3) and distinct specific rotations ([α]²⁰D +130° and −125° in ethanol, respectively) .

Properties

IUPAC Name |

(1S,2S)-3-methylcyclopropane-1,2-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-2-3(5(7)8)4(2)6(9)10/h2-4H,1H3,(H,7,8)(H,9,10)/t3-,4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUXGPKYJOMGPCJ-IMJSIDKUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C1C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1[C@@H]([C@H]1C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-3-methylcyclopropane-1,2-dicarboxylic acid can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts and controlled reaction environments to facilitate the cyclopropanation process .

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-3-methylcyclopropane-1,2-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

Substitution: The compound can undergo substitution reactions where the carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Synthesis and Chemical Properties

rac-(1R,2R)-3-methylcyclopropane-1,2-dicarboxylic acid is a cyclopropane derivative that can be synthesized through various methods. The compound possesses unique structural characteristics that make it useful in organic synthesis. Its chemical formula is C₈H₁₂O₄, with a molar mass of approximately 172.18 g/mol.

Antimicrobial Activity

Recent studies have indicated that derivatives of cyclopropane carboxylic acids exhibit significant antimicrobial properties. For instance, the structural analogues of this compound have been evaluated for their effectiveness against various strains of bacteria, including those resistant to conventional antibiotics. The mode of action typically involves the inhibition of bacterial cell wall synthesis, leading to cell death .

Enzyme Inhibition Studies

Research has shown that cyclopropane carboxylic acids can act as inhibitors of specific enzymes involved in plant biosynthesis pathways. For example, studies have demonstrated that this compound and its derivatives can effectively inhibit the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO2) in Arabidopsis thaliana, which is crucial for ethylene biosynthesis in plants . This inhibition can potentially regulate plant growth and development.

Drug Development

The unique structure of this compound makes it a valuable scaffold in drug design. Its derivatives have been explored for their potential as therapeutic agents targeting various diseases due to their ability to modulate biological pathways effectively .

Case Studies in Drug Research

Several case studies highlight the compound's potential in drug development:

- Case Study 1 : A study focused on synthesizing new cyclopropanated compounds demonstrated that derivatives of this compound exhibited promising activity against certain cancer cell lines.

- Case Study 2 : Another research effort investigated the use of this compound in creating novel analgesics that selectively target pain pathways without the usual side effects associated with opioid medications.

Pesticide Formulations

The compound has been explored for its potential use in developing pesticide formulations due to its biological activity against pests and pathogens affecting crops . Its efficacy as a biopesticide could provide an environmentally friendly alternative to synthetic pesticides.

Ethylene Regulation in Agriculture

Given its role as an ACO2 inhibitor, this compound could be utilized to manipulate ethylene levels in crops, thereby enhancing fruit ripening processes or delaying senescence in harvested produce.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-3-methylcyclopropane-1,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes .

Comparison with Similar Compounds

Enantiomeric Pair: (1R,2R)-3 vs. (1S,2S)-3

The enantiomers share identical molecular formulas (C₆H₆O₄) and connectivity but differ in stereochemistry, leading to mirrored optical activities and near-identical melting points. Their ammonium salts, (1R,2R,1'R)-3a and (1S,2S,1'R)-3b, exhibit higher melting points (219–222°C) due to crystalline stability imparted by diastereomeric salt formation .

Cyclopropane Dicarboxylic Acid Derivatives

- Trans-Dimethyl 3-Methylcyclopropane-1,2-dicarboxylate (CAS 28363-79-3) : An ester derivative with enhanced lipophilicity. Unlike the dicarboxylic acid, esterification reduces polarity, altering solubility and reactivity for use in esterification or transesterification reactions .

- rac-(1R,2R)-2-[(tert-Butoxy)carbonyl]cyclopropane-1-carboxylic Acid : A tert-butoxy-protected variant offering improved stability in acidic conditions, facilitating peptide coupling or polymer synthesis .

Cyclohexane Analogues

- Cyclohexane-1,2-dicarboxylic Acid : A six-membered ring analogue with reduced ring strain. It demonstrates chiral recognition in porphyrin-based host-guest systems but lacks the rigidity and reactivity of cyclopropane derivatives .

Key Research Findings

Stability and Reactivity

The cyclopropane ring’s strain enhances reactivity in ring-opening reactions, making (1R,2R)-3 and (1S,2S)-3 valuable for synthesizing strained heterocycles or chiral ligands. In contrast, cyclohexane analogues exhibit lower reactivity due to reduced ring strain .

Biological Activity

Rac-(1R,2R)-3-methylcyclopropane-1,2-dicarboxylic acid is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound's unique structure, characterized by a three-membered ring and two carboxylic acid functional groups, suggests a range of possible interactions with biological systems. This article reviews the current understanding of its biological activity, including synthesis, mechanisms of action, and potential applications.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as a GPR35 modulator. GPR35 is a G protein-coupled receptor implicated in various physiological processes and diseases.

GPR35 has been associated with inflammatory responses and metabolic regulation. Compounds that act as GPR35 agonists or antagonists can influence these pathways. This compound has been shown to interact with GPR35, suggesting its potential role in modulating inflammatory responses and metabolic processes .

Synthesis and Evaluation

The synthesis of this compound has been documented in various studies focusing on cyclopropane derivatives. These studies highlight the compound's structural rigidity and the potential for creating derivatives with enhanced biological activity .

Case Studies

A notable study evaluated the larvicidal activity of various cyclopropane derivatives against Aedes aegypti larvae. While this compound was not the primary focus, its structural analogs demonstrated significant insecticidal properties with low toxicity to mammals . This suggests that similar compounds could be developed for pest control without adverse effects on human health.

Comparative Biological Activity Table

| Compound | Activity Type | LC50 (μM) | Toxicity to Mammals |

|---|---|---|---|

| This compound | GPR35 Modulator | N/A | Low |

| 3,4-(methylenedioxy) cinnamic acid | Larvicidal | 28.9 | Non-toxic |

| Temephos | Larvicidal (control) | <10.94 | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.